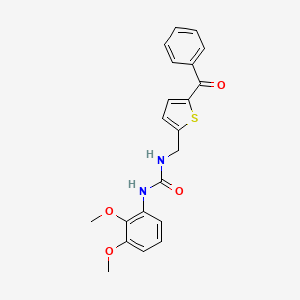

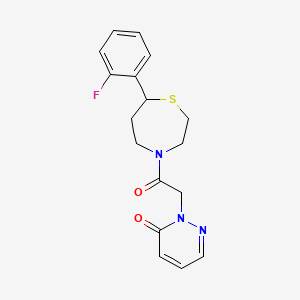

1-((5-Benzoylthiophen-2-yl)methyl)-3-(2,3-dimethoxyphenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((5-Benzoylthiophen-2-yl)methyl)-3-(2,3-dimethoxyphenyl)urea is a synthetic compound that has gained significant attention in recent years due to its potential uses in scientific research. The compound is commonly referred to as BTM-1, and it has been shown to have a range of biochemical and physiological effects that make it a valuable tool for investigating various biological processes.

Wissenschaftliche Forschungsanwendungen

Urea Derivatives and Their Importance in Medicinal Chemistry

1-((5-Benzoylthiophen-2-yl)methyl)-3-(2,3-dimethoxyphenyl)urea is a compound that belongs to the class of urea derivatives, which are known for their broad spectrum of biological activities. Urea derivatives, including thiophene and benzothiazole analogs, are crucial in the field of medicinal chemistry due to their significant role in drug design and development. These compounds have been studied for their potential therapeutic applications across various diseases and conditions, illustrating the importance of urea derivatives in the pharmaceutical industry.

The synthesis and biological importance of 2-(thio)ureabenzothiazoles highlight the wide range of pharmacological activities associated with these compounds. For instance, Frentizole, a derivative used for treating rheumatoid arthritis and systemic lupus erythematosus, showcases the medicinal potential of these molecules. Moreover, urea derivatives like Bentaluron and Bethabenthiazuron serve as commercial fungicides and herbicides, demonstrating the versatility of these compounds beyond pharmaceuticals to agriculture and preservation (Rosales-Hernández et al., 2022).

Urea in Drug Design: Modulating Biological Targets

Urea's unique hydrogen bonding capabilities make it an invaluable functional group in drug-target interactions. Its incorporation into small molecules can significantly modulate selectivity, stability, toxicity, and pharmacokinetic profiles of lead compounds. Various urea derivatives have been explored as modulators of biological targets such as kinases, NAMPT, soluble epoxide hydrolases, and epigenetic enzymes, among others. This underscores urea's critical role in medicinal chemistry, where rational drug design approaches leverage its structural motif to develop new pharmacophores with enhanced therapeutic potential (Jagtap et al., 2017).

Urea's Role in Addressing Health Challenges

Research on urea derivatives extends beyond their application in drug development to their potential in addressing global health challenges. For example, urease inhibitors, which include certain urea derivatives, have been studied for their potential in treating gastric and urinary tract infections caused by Helicobacter pylori and Proteus species, respectively. This illustrates the broader impact of urea derivatives in developing treatments for conditions that affect millions worldwide, further emphasizing the compound's significance in scientific research and healthcare (Kosikowska & Berlicki, 2011).

Eigenschaften

IUPAC Name |

1-[(5-benzoylthiophen-2-yl)methyl]-3-(2,3-dimethoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S/c1-26-17-10-6-9-16(20(17)27-2)23-21(25)22-13-15-11-12-18(28-15)19(24)14-7-4-3-5-8-14/h3-12H,13H2,1-2H3,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCKDOSGFWKBMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((5-Benzoylthiophen-2-yl)methyl)-3-(2,3-dimethoxyphenyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride](/img/structure/B2798145.png)

![N-benzyl-2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2798147.png)

![N-(7,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-hydroxybenzenecarboxamide](/img/structure/B2798151.png)

![2,2-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2798154.png)

![N-(3-methoxyphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2798156.png)

![N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2798158.png)

![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B2798159.png)

![3-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)butanoic acid](/img/structure/B2798164.png)

![2-chloro-N-(thiophen-2-ylmethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2798167.png)